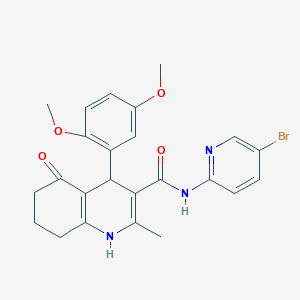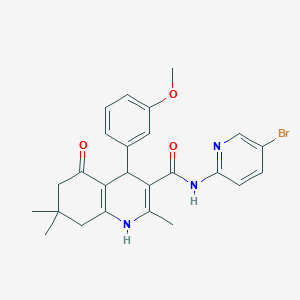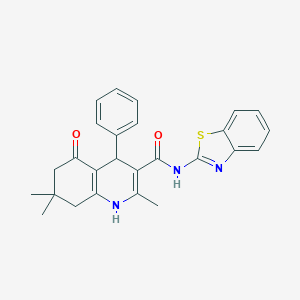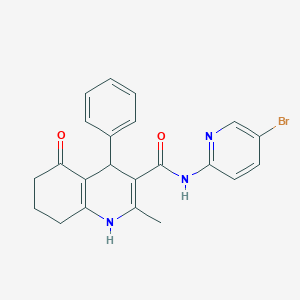![molecular formula C26H18N2OS B304309 (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone, also known as THIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THIQ belongs to the class of thienopyridines, which have shown promising results in the treatment of various diseases.
Scientific Research Applications
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anti-inflammatory properties. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone acts as a dopamine D2 receptor agonist, which is responsible for its antipsychotic and antidepressant properties. It also acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is responsible for its anti-inflammatory properties. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its antidepressant and antipsychotic effects. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has also been shown to reduce the levels of pro-inflammatory cytokines, which are responsible for its anti-inflammatory effects. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has been extensively studied, and its mechanism of action is well understood. However, (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential use in the treatment of pain and inflammation. Further research is needed to determine the optimal dosage and administration method for (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. Additionally, the development of new analogs of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a synthetic compound with promising therapeutic applications. Its antipsychotic, antidepressant, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone as a therapeutic agent.
Synthesis Methods
The synthesis of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves the reaction of 2-aminothiophene, 2-bromo-4'-phenylbiphenyl, and 4-chlorobenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization.
properties
Product Name |
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Molecular Formula |
C26H18N2OS |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H18N2OS/c27-23-21-15-16-22(19-9-5-2-6-10-19)28-26(21)30-25(23)24(29)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-16H,27H2 |
InChI Key |
HEILJWDPTQEHJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=CC=C5)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)